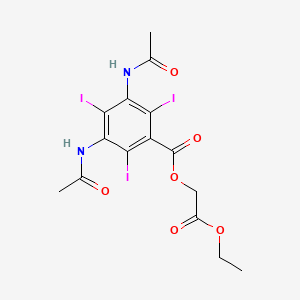
Ethyl cartrizoate
Cat. No. B1616824
Key on ui cas rn:
5714-09-0
M. Wt: 700.00 g/mol
InChI Key: BZHSRUIDLJDTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05451393
Procedure details


To 175 mL of dry N,N-dimethylformamide (DMF) was added 63.6 g (0.100 mol) sodium diatrizoate and 14.7 g (0.120 mol) of ethylchloroacetate and the mixture was heated on a steam bath for 6 hr. The reaction was filtered while hot and the filtrate cooled to room temperature and diluted to 500 ml with water. The mixture was cooled and filtered and the collected solid washed with water. The solid was then dissolved in 350 ml hot DMF, filtered and added to an equal volume of water. The mixture was cooled, filtered, washed with water, and the solid dried at 100° C. overnight to afford 53.0 g (76% yield) of a white powder, mp 269.5°-270.5° C.
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Reaction Step One



Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[C:10]([I:11])=[C:9]([NH:12][C:13]([CH3:15])=[O:14])[C:8]([I:16])=[C:7]([C:17]([O-:19])=[O:18])[C:6]=1[I:20])=[O:3].[Na+].[CH2:22]([O:24][C:25](=[O:28])[CH2:26]Cl)[CH3:23]>CN(C)C=O>[CH2:22]([O:24][C:25](=[O:28])[CH2:26][O:18][C:17](=[O:19])[C:7]1[C:6]([I:20])=[C:5]([NH:4][C:2](=[O:3])[CH3:1])[C:10]([I:11])=[C:9]([NH:12][C:13](=[O:14])[CH3:15])[C:8]=1[I:16])[CH3:23] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium diatrizoate
|
|
Quantity
|
63.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)NC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]
|
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCl)=O
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated on a steam bath for 6 hr
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered while hot and the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted to 500 ml with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was then dissolved in 350 ml hot DMF
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to an equal volume of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid dried at 100° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(COC(C1=C(C(=C(C(=C1I)NC(C)=O)I)NC(C)=O)I)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
